
4-(1-ethoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes an oxazolone ring fused with a phenyl group and an ethoxyethylidene substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of an acid catalyst, followed by cyclization with urea or thiourea. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(1-Ethoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield reduced oxazolone products.
Substitution: The ethoxyethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen functionalities, while reduction may produce simpler oxazolone compounds .
科学的研究の応用
4-(1-Ethoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1-ethoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 4-(1-Methoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- 4-(1-Propoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- 4-(1-Butoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one
Uniqueness
4-(1-Ethoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one is unique due to its specific ethoxyethylidene substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
143287-24-5 |
|---|---|
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC名 |
4-(1-ethoxyethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H13NO3/c1-3-16-9(2)11-13(15)17-12(14-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChIキー |
OCUKNVJNEOPYAH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


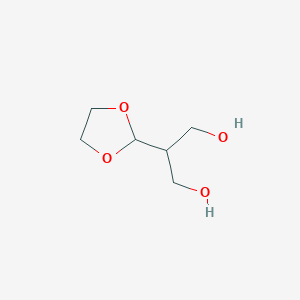
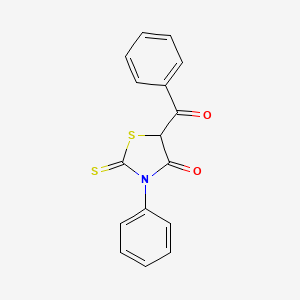
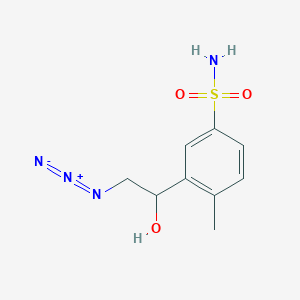
![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)
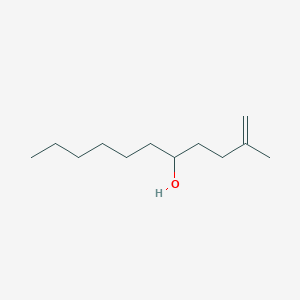
![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)

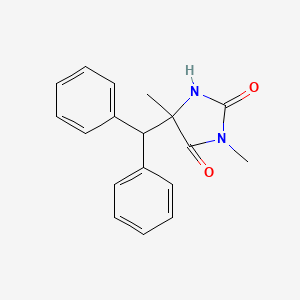
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)
![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)
![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
